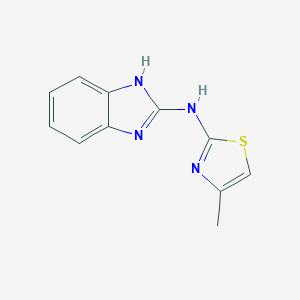
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride, commonly referred to as S-DMPH, is an organic compound belonging to the phenoxypropanamine class of drugs. It is an important research chemical that is used in a variety of scientific and medical applications. S-DMPH has been studied for its potential use as a therapeutic agent in neurological disorders, and its unique properties have made it a popular choice for use in laboratory experiments. In
Aplicaciones Científicas De Investigación
Conformational Analyses
The compound has been studied for its crystal structures and conformational behaviors in different environments. For instance, analyses of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol derivatives, including the hydrochloride form of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine, have provided insights into their molecular conformations. These studies, characterized by X-ray diffraction analysis, reveal the crystal packing and hydrogen-bonded chains and rings that dominate the structures, highlighting the compound's potential in crystallography and molecular design (Nitek, Marona, Waszkielewicz, Żesławska, & Kania, 2020).
Catalytic Applications
The compound has been applied in catalytic amination of alcohols, showcasing its role in synthetic chemistry. The amination reaction of 1-(2,6-Dimethylphenoxy)-2-propanol, among other alcohols, in the presence of hydrogen and ammonia, has been explored, yielding primary amines with high selectivity and yields. Such studies underscore the compound's utility in catalysis and organic synthesis (Kaniewska, Kowalczyk, Modzelewski, & Szelejewski, 1988).
Synthesis and Bioactivity
The synthesis and bioactivity of analogs of (S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride have been extensively investigated. For example, the design, synthesis, and evaluation of DDPH analogs as α₁-adrenoceptor antagonists demonstrate the compound's relevance in medicinal chemistry. These analogs have shown significant bioactivities, including blocking and antihypertensive activities, highlighting the potential therapeutic applications of the compound and its derivatives (Xi, Jiang, Zou, Ni, & Chen, 2011).
Biocatalysis
Biocatalytic applications of the compound, such as the deracemization of mexiletine biocatalyzed by omega-transaminases, reveal its potential in enantioselective synthesis. This process involves starting from the racemic amine and achieving high enantiomeric excess and conversion, highlighting the compound's utility in producing enantiomerically pure pharmaceuticals (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Antioxidant and Neuroprotective Effects
Studies have also explored the compound's effects on oxidative stress and neuroprotection. For instance, the protective effects of DDPH on brain ischemia injury in rats have been investigated, indicating its potential in treating neurological conditions. The compound was found to mitigate neuronal damage, suggesting its utility in neuroprotective strategies (Qu, Wang, Guo, Wang, Lü, & Qian, 2003).
Propiedades
IUPAC Name |
(2S)-1-(2,6-dimethylphenoxy)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8-5-4-6-9(2)11(8)13-7-10(3)12;/h4-6,10H,7,12H2,1-3H3;1H/t10-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEIBWMZVIVJLQ-PPHPATTJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)OC[C@H](C)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(2,6-Dimethylphenoxy)propan-2-amine hydrochloride | |
CAS RN |
81771-85-9 |
Source


|
| Record name | Mexiletine hydrochloride, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081771859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MEXILETINE HYDROCHLORIDE, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39G3B7LJ9Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10R)-10-Amino-1,3-diazatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-2-one](/img/structure/B141020.png)
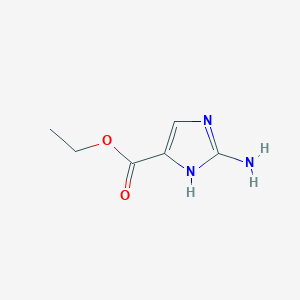
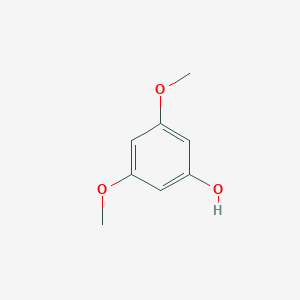
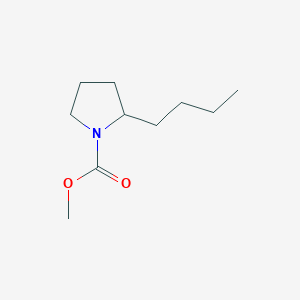
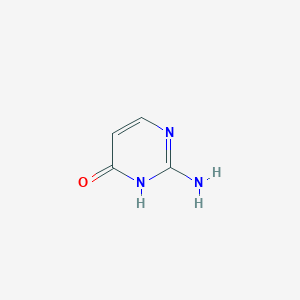
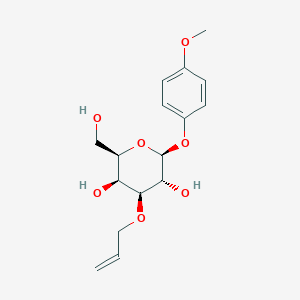
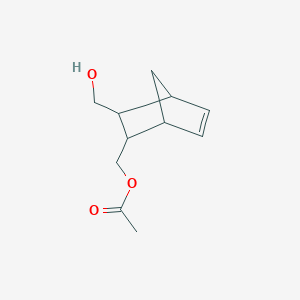


![3-oxo-5,6,7,8-tetrahydro-2H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid](/img/structure/B141036.png)
